molecular formula C7H4BrClN2 B13085655 6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine

6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B13085655
M. Wt: 231.48 g/mol
InChI Key: HXCQXHYHELEKGD-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2 It is a derivative of pyrrolopyridine, characterized by the presence of bromine and chlorine atoms at specific positions on the pyrrolo[3,2-c]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine typically involves the bromination and chlorination of pyrrolo[3,2-c]pyridine. One common method includes the reaction of pyrrolo[3,2-c]pyridine with bromine and chlorine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization by binding to the colchicine-binding site, leading to disruption of microtubule dynamics. This mechanism is particularly relevant in its anticancer activity, where it induces cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

6-bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H4BrClN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H

InChI Key

HXCQXHYHELEKGD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Br)C(=CN2)Cl

Origin of Product

United States

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